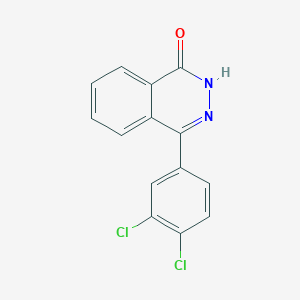

4-(3,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

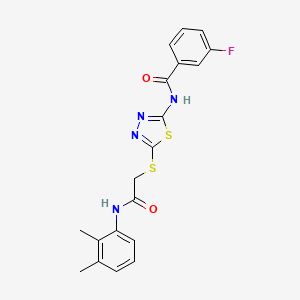

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of “2-(5-substituted-2,3-dioxoindolin-1-yl)ethyl/propyl 4-(3,4-dichlorophenyl)piperazine-1-carbodithioate derivatives” involves conventional techniques as well as ultrasound irradiation .

科学的研究の応用

Synthesis and Structural Analysis : The novel bioactive compound 4-(3,4-dichlorophenyl)-2-(3,4,5-trimethoxy-benzylidene)-3,4-dihydro-naphthalen-1(2H)-one, a derivative of 4-(3,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one, was synthesized and characterized by various spectroscopic techniques and X-ray crystal structure analysis (C. Kavitha et al., 2006).

Chemical Synthesis Routes : Various routes for the preparation of 4(S)-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone have been reported, including a chiral benzylic alcohol approach and an SN2 cuprate displacement (G. Quallich & T. M. Woodall, 1992).

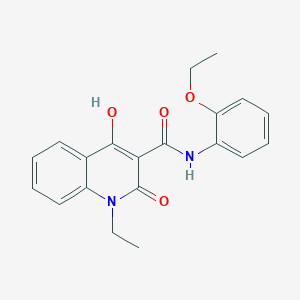

Reaction with Other Chemicals : 4-Aryl-1H-2,3-benzoxazin-1-one reacts with amines, phenylhydrazine, aluminium chloride, and Grignard reagents to yield various compounds, indicating its versatility in chemical reactions (A. Fahmy & N. Aly, 1976).

Industrial Synthesis : An improved industrial synthesis process for antidepressant sertraline hydrochloride involves using an intermediate derived from 4-(3,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one (K. Vukics et al., 2002).

Cytotoxic and Antimicrobial Activity : Compounds derived from 4-(3,4-dichlorophenyl)-1,2-dihydrophthalazin-1-one showed significant cytotoxicity activity against HeLa cells and moderate to good anti-bacterial and anti-fungal activities (N. Chidananda et al., 2014).

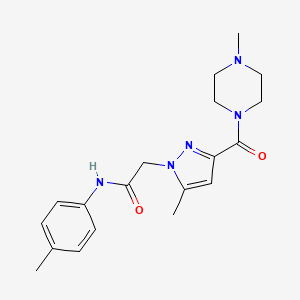

Scaffold for Organic Synthesis : The synthesis of 3-methyl 5-{3-[(4-methylbenzenesulfonyl)oxy]propyl} 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate demonstrates the use of 4-(3,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one as a scaffold in organic synthesis (C. Borgarelli et al., 2022).

Magnetic Properties Study : The study of a radical derivative related to 4-(3,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one revealed insights into its magnetic properties (C. P. Constantinides et al., 2011).

Solubility Research : Research on the solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in various solvents contributes to the understanding of its physical properties and potential applications (Q. Li et al., 2007).

作用機序

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors .

Mode of Action

For instance, DCMU, a compound with a similar dichlorophenyl structure, inhibits photosynthesis by blocking the electron flow from photosystem II to plastoquinone .

Biochemical Pathways

For example, DCMU interrupts the photosynthetic electron transport chain, reducing the plant’s ability to convert light energy into chemical energy .

Pharmacokinetics

For instance, sertraline, a selective serotonin reuptake inhibitor, has a linear pharmacokinetic profile with a half-life of about 26 hours .

Result of Action

For example, DCMU, by inhibiting photosynthesis, reduces the ability of the plant to convert light energy into chemical energy .

Action Environment

For instance, Pfizer’s Green Chemistry Program emphasizes the importance of considering environmental factors when designing and manufacturing chemical products .

特性

IUPAC Name |

4-(3,4-dichlorophenyl)-2H-phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2O/c15-11-6-5-8(7-12(11)16)13-9-3-1-2-4-10(9)14(19)18-17-13/h1-7H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHJJRRZTWDZJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2512272.png)

![4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2512274.png)

![Methyl 4-[[2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2512276.png)

![1-(4-methoxyphenyl)-5-oxidanylidene-N-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B2512277.png)

![7-(4-Methoxyphenoxy)-2-[(4-methylphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2512279.png)

![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2512281.png)

![N-(4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2512285.png)

![1-[1-(Oxan-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2512286.png)

![(Z)-methyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2512288.png)

![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2512294.png)